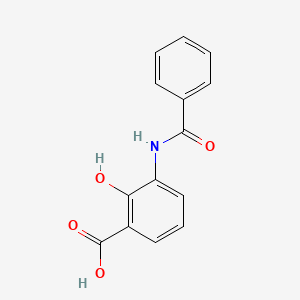![molecular formula C22H28N2O2 B6002489 N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of biological effects.
作用機序
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and plays a role in cognitive function, memory, and pain perception. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function, memory, and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which may contribute to its cognitive-enhancing and analgesic properties. This compound has also been shown to decrease the release of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One advantage of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is that it has been extensively studied in animal models, which has provided a wealth of data on its potential therapeutic applications. However, one limitation of this compound is that its effects may vary depending on the species and strain of animal used, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is in the development of more potent and selective α7 nicotinic acetylcholine receptor agonists. Another area of research is in the development of this compound derivatives with improved pharmacokinetic properties. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which may pave the way for its use in the treatment of neurological disorders and pain.
合成法
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide involves the reaction of 3,4-dimethylphenethylamine with 4-(4-chloromethylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function and memory in animal models of these diseases.
This compound has also been studied for its potential use in the treatment of pain. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
特性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-4-7-21(14-17(16)2)18(3)23-22(25)20-8-5-19(6-9-20)15-24-10-12-26-13-11-24/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOFLWDLPQGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)

![5-chloro-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6002441.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6002473.png)
![4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)
![N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
![methyl 1-(2-hydroxy-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6002482.png)
![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)

![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)
